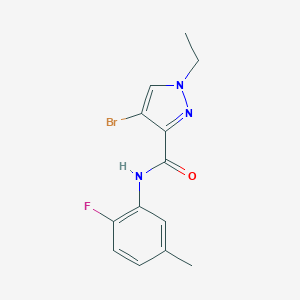
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide, also known as BAY-678, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit various biological activities.
作用機序
The mechanism of action of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is still under investigation. However, it has been suggested that 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways. For example, 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in inflammation. 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to inhibit the activity of phosphodiesterase-4 (PDE-4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule involved in immune regulation.
Biochemical and Physiological Effects:
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to inhibit the activity of COX-2, which leads to a reduction in the production of prostaglandins. Furthermore, 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to modulate the immune system by inhibiting the activation of T cells and reducing the production of inflammatory mediators.
実験室実験の利点と制限
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It has been found to exhibit potent biological activities at low concentrations, which makes it an attractive candidate for drug development. 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is also stable under a wide range of pH and temperature conditions, which makes it suitable for various experimental conditions. However, the limitations of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide include its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the mechanism of action of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is still not fully understood, which makes it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research and development of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide. One potential direction is to investigate the efficacy of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide in animal models of various diseases such as cancer, inflammation, and autoimmune disorders. Another direction is to optimize the formulation of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide to improve its solubility and bioavailability. Furthermore, the mechanism of action of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide needs to be further elucidated to optimize its therapeutic potential. Finally, the safety and toxicity of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide need to be thoroughly evaluated to ensure its safety for human use.
In conclusion, 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has shown promising potential as a therapeutic agent for various diseases. Its potent anti-inflammatory and anti-cancer activities make it an attractive candidate for drug development. However, further research is needed to optimize its therapeutic potential and ensure its safety for human use.
合成法
The synthesis of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid with 2-fluoro-5-methylphenylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction takes place in anhydrous dichloromethane at room temperature for 24 hours. The resulting product is purified by column chromatography to obtain 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide in high yield and purity.
科学的研究の応用
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has been found to modulate the immune system by inhibiting the activation of T cells and reducing the production of inflammatory mediators.
特性
分子式 |
C13H13BrFN3O |
|---|---|
分子量 |
326.16 g/mol |
IUPAC名 |
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrFN3O/c1-3-18-7-9(14)12(17-18)13(19)16-11-6-8(2)4-5-10(11)15/h4-7H,3H2,1-2H3,(H,16,19) |
InChIキー |
VYCRMIGCSAMEOY-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C)F)Br |
正規SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280065.png)
![6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280066.png)
![ethyl 6-amino-5-cyano-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280073.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280074.png)
![4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280076.png)
![4-[(4-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280077.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280081.png)
![ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280082.png)
![6-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280084.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B280087.png)
![1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280088.png)